N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide
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Description
“N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide” is a complex organic compound. It contains an acetylphenyl group (a benzene ring with an acetyl group), a chloro group, a nitro group, and a benzamide group (a benzene ring attached to an amide group). These functional groups suggest that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .
Synthesis Analysis
While the exact synthesis pathway for this compound isn’t available, similar compounds are often synthesized through processes like nucleophilic substitution (for introducing the chloro group), nitration (for introducing the nitro group), and acylation (for introducing the acetyl group and the benzamide group) .Chemical Reactions Analysis
The compound contains several functional groups that are known to participate in various chemical reactions. For example, the nitro group can be reduced to an amino group, the chloro group can undergo nucleophilic substitution, and the acetyl group can take part in acylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties like melting point, boiling point, solubility, and stability could be determined through experimental analysis .Mechanism of Action
The mechanism of action of this compound would depend on its use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without specific information on its use, it’s difficult to predict its mechanism of action .
Future Directions
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-chloro-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c1-9(19)10-2-4-11(5-3-10)17-15(20)13-8-12(18(21)22)6-7-14(13)16/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDMGOQPCNYIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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